BenchChemオンラインストアへようこそ!

PAOPA

Tardive Dyskinesia D2 Receptor Modulation Behavioral Pharmacology

PAOPA is a peptidomimetic allosteric modulator of the dopamine D2 receptor, >100-fold more potent than PLG. Unlike orthosteric antagonists, it enhances dopamine signaling only in its presence, avoiding off-target side effects. Validated in preclinical models for schizophrenia, Parkinson's, and tardive dyskinesia. Ideal for studies on biased signaling and receptor trafficking.

Molecular Formula C11H18N4O3
Molecular Weight 254.29 g/mol
CAS No. 106732-52-9
Cat. No. B011057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePAOPA
CAS106732-52-9
Synonyms2-oxo-3(R)-((2(S)-pyrrolidinylcarbonyl)amino)-1-pyrrolidineacetamide
3-(N-prolylamine)-2-oxo-1-pyrrolidineacetamide
3-(N-prolylamine)-2-oxo-1-pyrrolidineacetamide, (R-(R*,S*))-isomer
PAOPA
Molecular FormulaC11H18N4O3
Molecular Weight254.29 g/mol
Structural Identifiers
SMILESC1CC(NC1)C(=O)NC2CCN(C2=O)CC(=O)N
InChIInChI=1S/C11H18N4O3/c12-9(16)6-15-5-3-8(11(15)18)14-10(17)7-2-1-4-13-7/h7-8,13H,1-6H2,(H2,12,16)(H,14,17)/t7-,8-/m0/s1
InChIKeyQXHVGEXNEZRSGG-YUMQZZPRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(N-prolylamine)-2-oxo-1-pyrrolidineacetamide (PAOPA) CAS 106732-52-9: A Selective Dopamine D2 Receptor Allosteric Modulator for Neuroscience Research Procurement


3-(N-prolylamine)-2-oxo-1-pyrrolidineacetamide, also known as PAOPA, is a peptidomimetic analog of the endogenous tripeptide L-prolyl-L-leucyl-glycinamide (PLG) [1]. It functions as a selective allosteric modulator of the dopamine D2 receptor, binding to a site distinct from the orthosteric dopamine binding pocket to enhance agonist binding without intrinsic activity in the absence of dopamine [2]. The compound has demonstrated therapeutic potential in preclinical models of schizophrenia, Parkinson's disease, and extrapyramidal movement disorders [3].

Why Generic D2 Modulators Cannot Substitute for 3-(N-prolylamine)-2-oxo-1-pyrrolidineacetamide (PAOPA) in Research Applications


Dopamine D2 receptor modulators encompass orthosteric antagonists, partial agonists, and a limited number of allosteric agents. Generic substitution is scientifically unsound because PAOPA's peptidomimetic structure confers unique allosteric binding properties [1]. Unlike orthosteric D2 antagonists that directly block dopamine binding and carry significant risk of extrapyramidal and metabolic side effects [2], PAOPA enhances physiological dopamine signaling only when endogenous ligand is present, resulting in a superior safety profile in preclinical toxicology assessments [3]. Furthermore, PAOPA exhibits a >100-fold potency increase relative to its parent peptide PLG, a differentiation not observed in alternative peptidomimetic analogs [4].

Quantitative Differentiation Evidence for 3-(N-prolylamine)-2-oxo-1-pyrrolidineacetamide (PAOPA) CAS 106732-52-9


100-Fold Higher Potency than Parent Peptide PLG in Attenuating Haloperidol-Induced Vacuous Chewing Movements

In a direct head-to-head comparative study using the rat model of haloperidol-induced vacuous chewing movements (VCM), a preclinical model of human tardive dyskinesia, PAOPA produced behavioral effects equivalent to those of the parent tripeptide PLG but at a dose 100-fold lower [1]. PLG required 10 mg/kg to achieve significant VCM attenuation (P<0.05), whereas PAOPA achieved comparable efficacy at approximately 0.1 mg/kg [1].

Tardive Dyskinesia D2 Receptor Modulation Behavioral Pharmacology

100-Fold Higher Potency and 4-Fold Greater Efficacy than PLG in Potentiating Dopamine Agonist-Induced Rotational Behavior

In the 6-hydroxydopamine (6-OHDA)-lesioned rat model of Parkinson's disease, PAOPA was directly compared to its parent peptide PLG for potentiation of apomorphine- and L-DOPA-induced contralateral rotational behavior [1]. PAOPA demonstrated 100-fold higher potency than PLG and produced a fourfold greater maximum response when administered intraperitoneally (IP) [1].

Parkinson's Disease Dopamine Receptor Sensitization In Vivo Pharmacology

Selective Dopamine D2 Receptor Allosteric Modulation with Documented Absence of Orthosteric Side Effects

PAOPA is a selective allosteric modulator of the dopamine D2 receptor with no reported activity at D1, D3, D4, or D5 subtypes [1]. In a comprehensive preclinical toxicological evaluation, PAOPA treatment resulted in no movement abnormalities (extrapyramidal symptoms) commonly observed with typical antipsychotic D2 orthosteric antagonists, and no hematological or metabolic abnormalities classically associated with atypical antipsychotics [2]. Necropsy and histopathological analyses of all examined organs revealed no abnormalities [2].

Receptor Selectivity Allosteric Pharmacology Safety Pharmacology

High Purity (≥98% by HPLC) Ensures Reproducibility in Preclinical Behavioral and Molecular Studies

Commercially available PAOPA from reputable vendors is specified at ≥98% purity as determined by high-performance liquid chromatography (HPLC) . This level of purity exceeds the typical ≥95% purity standard common for many research-grade peptides and peptidomimetics [1]. The high purity minimizes variability introduced by synthetic impurities that could confound behavioral or molecular signaling readouts in sensitive D2 receptor assays.

Compound Quality Reproducibility Analytical Chemistry

Brain Penetration and Pharmacokinetic Profile Comparable to Marketed Antipsychotics in Preclinical Evaluation

In a preclinical pharmacokinetic study, PAOPA demonstrated effective brain penetration, reaching the striatum—the primary brain region implicated in its therapeutic mechanism [1]. The pharmacokinetic parameters of PAOPA were found to be comparable to those of current market antipsychotic drugs [1]. This establishes PAOPA as a brain-penetrant tool compound suitable for in vivo central nervous system studies.

Pharmacokinetics Blood-Brain Barrier Penetration Drug Development

Demonstrated Prevention and Reversal of Amphetamine-Sensitized Behavioral Abnormalities in Preclinical Schizophrenia Model

In the amphetamine-sensitized rat model of schizophrenia, PAOPA administered during the sensitization phase prevented the development of behavioral abnormalities, and when administered after sensitization, reversed established behavioral deficits [1]. PAOPA is among the most potent allosteric modulators evaluated from a library of over 185 compounds synthesized and screened for D2 allosteric modulatory activity [1]. The compound also normalized post-mortem dopamine levels in multiple brain regions following amphetamine sensitization [1].

Schizophrenia Behavioral Pharmacology Dopamine Sensitization

Recommended Research and Procurement Applications for 3-(N-prolylamine)-2-oxo-1-pyrrolidineacetamide (PAOPA) CAS 106732-52-9


Investigating Dopamine D2 Receptor Allosteric Modulation in Schizophrenia Preclinical Models

PAOPA is optimally suited for studies examining the role of D2 receptor allosteric modulation in schizophrenia pathophysiology. Its documented efficacy in both amphetamine-sensitized and PCP-induced rat models—covering positive, negative, and cognitive symptom domains—makes it a validated tool compound for dissecting D2-mediated mechanisms distinct from orthosteric antagonism [1]. The compound's ability to both prevent and reverse behavioral abnormalities [1] supports experimental designs ranging from disease prevention studies to therapeutic intervention paradigms.

Parkinson's Disease and Dopaminergic Sensitization Research

In 6-OHDA-lesioned rat models of Parkinson's disease, PAOPA potentiates dopamine agonist-induced rotational behavior with 100-fold greater potency and 4-fold greater efficacy than the endogenous peptide PLG [2]. This potentiation of dopaminergic signaling without direct agonist activity makes PAOPA valuable for studies investigating L-DOPA augmentation strategies or dopamine receptor sensitization mechanisms in the lesioned striatum.

Tardive Dyskinesia and Antipsychotic-Induced Movement Disorder Studies

PAOPA attenuates haloperidol-induced vacuous chewing movements in rats—a validated preclinical model of human tardive dyskinesia—with 100-fold higher potency than PLG [3]. Researchers investigating the pathophysiology of antipsychotic-induced extrapyramidal symptoms and potential therapeutic interventions can leverage PAOPA's high potency and favorable preclinical safety profile [4] to explore D2 allosteric modulation as a mechanism distinct from standard anticholinergic approaches.

D2 Receptor Signaling and Trafficking Studies

PAOPA's effects on D2 receptor signaling proteins and trafficking have been quantitatively characterized: chronic treatment increased striatal expression of GRK2 by 41%, arrestin-3 by 34%, phospho-ERK1 by 51%, and phospho-ERK2 by 36% [5]. Additionally, PAOPA increased agonist-induced D2 receptor internalization by 33% in cellular models [5]. These quantitative molecular endpoints establish PAOPA as a defined tool for investigating biased signaling, receptor desensitization, and internalization pathways downstream of D2 allosteric modulation.

Quote Request

Request a Quote for PAOPA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.